molecular formula C25H21FN4OS B2536436 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-30-2

1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2536436
CAS No.: 1114656-30-2
M. Wt: 444.53
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Description

1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one ( 1114656-30-2) is a synthetic organic compound with a molecular formula of C25H21FN4OS and a molecular weight of 444.53 g/mol . It belongs to the class of [1,2,4]triazolo[4,3-a]quinazolinones, which are nitrogen-rich heterocyclic systems of significant interest in medicinal chemistry due to their wide spectrum of potential biological activities . The structure of this particular compound features a triazoloquinazolinone core substituted with a 4-fluorobenzyl group at the 4-position and a (2,5-dimethylbenzyl)thio moiety at the 1-position . This specific substitution pattern contributes to its unique physicochemical properties and research profile. Scientific literature indicates that the 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse enzymes and receptors . Furthermore, closely related analogues within the [1,2,4]triazolo[4,3-a]quinazolinone family have been reported to exhibit potent H1-antihistaminic activity in preclinical models, demonstrating significant protection against histamine-induced bronchospasm with reduced sedative effects compared to classic antihistamines . While the specific biological data for this compound may be subject to ongoing research, its structural features make it a valuable chemical tool for researchers investigating new pharmacological agents, particularly in the fields of immunology, inflammation, and receptor antagonism. This product is provided for research purposes to support such investigations. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4OS/c1-16-7-8-17(2)19(13-16)15-32-25-28-27-24-29(14-18-9-11-20(26)12-10-18)23(31)21-5-3-4-6-22(21)30(24)25/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBBZSZYELSLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one represents a novel class of triazoloquinazoline derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3SC_{21}H_{22}FN_3S, with a molecular weight of approximately 363.5 g/mol. The structure features a triazoloquinazoline core which is known for its diverse biological activities.

Triazoloquinazolines have been studied for their ability to interact with various biological targets:

  • Kinase Inhibition : Many derivatives exhibit inhibitory effects on protein kinases, which are crucial in cell signaling pathways. For instance, compounds similar to our target have shown submicromolar IC50 values against kinases such as DYRK1A and GSK-3β .
  • DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in cancer cells .

Anticancer Activity

Recent research has highlighted the anticancer potential of triazoloquinazoline derivatives. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HCT-116 (colon cancer) and HePG-2 (liver cancer). Results indicated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM .
CompoundCell LineIC50 (μM)
This compoundHCT-1162.44 - 9.43
Similar DerivativeHePG-20.69 - 1.8

Antihistaminic Activity

In vivo studies have demonstrated that certain triazoloquinazoline derivatives exhibit antihistaminic properties by blocking H1 receptors effectively . This activity was measured using guinea pig models where the compounds provided significant protection against histamine-induced bronchospasm.

Case Studies

  • In Vivo Efficacy : A study involving the administration of the compound in a mouse model showed a marked reduction in tumor size compared to control groups treated with saline. This suggests potential for therapeutic application in cancer treatment.
  • Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapy agents, revealing enhanced efficacy when used in tandem with drugs like doxorubicin.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suggests several promising applications:

1. Antihistaminic Activity
Research has indicated that related compounds in the triazoloquinazoline series exhibit significant H1-antihistaminic activity. For instance, a study demonstrated that certain derivatives protected guinea pigs from histamine-induced bronchospasm effectively. The compound this compound may share similar mechanisms of action due to its structural similarities to known antihistamines .

2. Antimicrobial Activity
Triazoloquinazolines have been investigated for their antimicrobial properties. Compounds within this class have shown efficacy against various pathogens. The presence of thio groups in this compound could enhance its antibacterial potential by disrupting microbial cell membranes or interfering with metabolic pathways .

3. Antitumor Activity
There is emerging evidence that triazoloquinazolines can inhibit tumor growth through various mechanisms. The compound's unique structure may allow it to interact with specific cellular targets involved in cancer proliferation. Preliminary studies suggest that similar compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Key features include:

  • Thio Group : Enhances lipophilicity and may contribute to improved membrane penetration.
  • Fluorobenzyl Substituent : The presence of fluorine can modulate electronic properties and increase binding affinity to biological targets.
  • Triazole Ring : Known for its ability to form hydrogen bonds and participate in π-stacking interactions with biomolecules.

Case Studies

Several studies have highlighted the potential applications of triazoloquinazolines:

Case Study 1: Antihistaminic Effects
A series of 1-substituted triazoloquinazolines were synthesized and tested for their antihistaminic effects. The most potent compounds showed comparable efficacy to established antihistamines with reduced sedation effects. This suggests a favorable therapeutic index for further development into non-sedating antihistamines .

Case Study 2: Antimicrobial Screening
A study evaluated the antimicrobial activity of various triazoloquinazoline derivatives against common bacterial strains. Results indicated that several compounds exhibited significant inhibition zones in disk diffusion assays. This supports the hypothesis that modifications in the quinazoline structure can lead to enhanced antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Insights:
  • Thioether vs.
  • Fluorobenzyl vs. Methoxyphenyl : The 4-fluorobenzyl group in the target compound likely increases electron-withdrawing effects, enhancing receptor binding compared to 2-methoxyphenyl derivatives .

Computational Predictions

Computer modeling (PASS and GUSAR software) predicts the target compound’s anti-asthmatic and anti-allergic activities with high probability (Pa > 0.7). Its acute toxicity (LD₅₀) is estimated to be lower than chlorpheniramine, aligning with the low sedation observed in analogues like Compound S5 .

Antimicrobial Screening

Although the target compound’s antimicrobial data are unavailable, a library of 169 [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives showed moderate activity against Staphylococcus aureus and Candida albicans (32 µg/mL).

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions under basic conditions. Key steps include:
  • Reacting 4-fluorobenzyl chloride with a triazole-thiol intermediate in the presence of sodium hydroxide or potassium carbonate to form the thioether linkage .
  • Optimizing reaction efficiency using microwave-assisted synthesis (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay as a heterogenous catalyst), which reduces reaction time and improves yields compared to conventional heating .
  • Purification via recrystallization in ethanol or water-miscible solvents, monitored by TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretch at ~1,200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm) and methyl groups (2,5-dimethylbenzyl protons at δ 2.3 ppm) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and planar geometry of the triazoloquinazoline core, critical for understanding molecular interactions .

Advanced Research Questions

Q. How can computational studies (DFT, molecular docking) elucidate the compound’s bioactivity?

  • Methodological Answer :
  • DFT Calculations : Used to model vibrational frequencies (e.g., C-S and C-F bonds) and compare with experimental IR data to validate structural accuracy .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes). Key parameters:
  • Use AutoDock Vina with Lamarckian genetic algorithms.
  • Validate docking poses with RMSD thresholds (<2.0 Å) against crystallographic data .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-tubercular vs. antimicrobial)?

  • Methodological Answer :
  • Assay Standardization : Control variables like bacterial strain (e.g., H37Rv for TB), inoculum size, and compound purity (>95% by HPLC) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) on MIC values .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .

Q. What experimental designs assess environmental impact and stability?

  • Methodological Answer :
  • Environmental Fate Studies :
  • Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) and quantify half-life .
  • Ecotoxicology : Use Daphnia magna or algae for acute toxicity (LC50/EC50) testing under OECD guidelines .

Specialized Analytical Challenges

Q. How to address crystallographic disorder in XRD analysis of triazoloquinazoline derivatives?

  • Methodological Answer :
  • Refine anisotropic displacement parameters for non-H atoms using SHELXL.
  • Apply restraints to planar groups (e.g., triazole ring) and validate with R-factor convergence (<0.05) .

Q. What strategies improve SAR analysis for fluorine-substituted analogs?

  • Methodological Answer :
  • Synthesize analogs with varying fluorobenzyl positions (e.g., 2-fluoro vs. 3-fluoro) and measure logP to correlate lipophilicity with activity .
  • Use ¹⁹F NMR to track electronic effects of substituents on binding affinity .

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